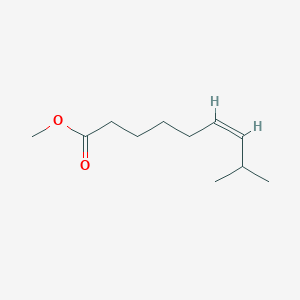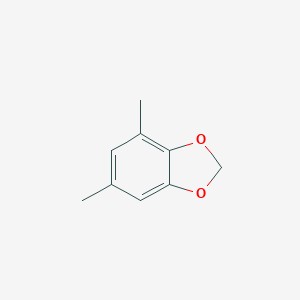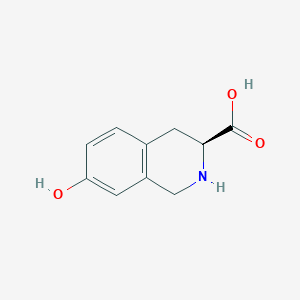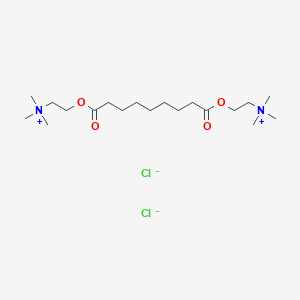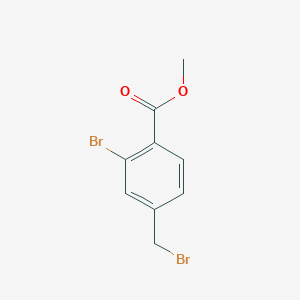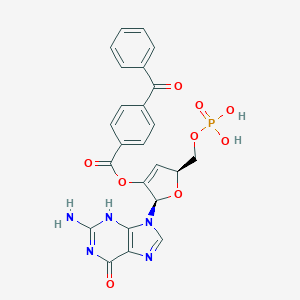
Bbcgmp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bacillus subtilis is a Gram-positive bacterium that has been extensively used in the biotechnology industry for its ability to produce a variety of enzymes, antibiotics, and other bioactive compounds. One such compound is Bacillus subtilis cyclic dodecadepsipeptide (BcDG), also known as BBCGMP. BBCGMP is a cyclic peptide composed of twelve amino acids and has been shown to have a variety of biological activities, including antimicrobial, antitumor, and immunomodulatory effects.
Mecanismo De Acción
The mechanism of action of BBCGMP is not fully understood, but it is thought to involve disruption of bacterial cell membranes and inhibition of tumor cell proliferation. BBCGMP has been shown to bind to bacterial cell membranes and disrupt their integrity, leading to cell death. In addition, BBCGMP has been shown to inhibit tumor cell proliferation by inducing cell cycle arrest and apoptosis.
Efectos Bioquímicos Y Fisiológicos
BBCGMP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that BBCGMP can induce the production of reactive oxygen species (ROS) and activate the NF-κB signaling pathway in immune cells. In addition, BBCGMP has been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of BBCGMP is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. In addition, BBCGMP has been shown to have low cytotoxicity towards mammalian cells, which makes it a potential candidate for the development of new anticancer drugs. However, one of the limitations of BBCGMP is its low solubility in water, which can make it difficult to study in vitro.
Direcciones Futuras
There are several future directions for BBCGMP research. One area of research is the development of new antibiotics based on the structure of Bbcgmp Another area of research is the development of new anticancer drugs based on the mechanism of action of Bbcgmp In addition, further studies are needed to elucidate the mechanism of action of BBCGMP and its potential use as an immunomodulatory agent.
Métodos De Síntesis
BBCGMP is synthesized by the nonribosomal peptide synthetase (NRPS) pathway in Bacillus subtilis. This pathway involves the assembly of amino acids into a linear peptide chain by a series of NRPS enzymes. The linear peptide chain is then cyclized by a cyclodepsipeptide synthase (CDPS) enzyme to form the cyclic peptide Bbcgmp The NRPS and CDPS enzymes are encoded by the bcyABCDE and bmyD genes, respectively, in the Bacillus subtilis genome.
Aplicaciones Científicas De Investigación
BBCGMP has been extensively studied for its antimicrobial, antitumor, and immunomodulatory effects. In vitro studies have shown that BBCGMP has potent antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. BBCGMP has also been shown to have antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and melanoma. In addition, BBCGMP has been shown to have immunomodulatory effects by stimulating the production of cytokines and chemokines by immune cells.
Propiedades
Número CAS |
137154-74-6 |
|---|---|
Nombre del producto |
Bbcgmp |
Fórmula molecular |
C24H20N5O9P |
Peso molecular |
553.4 g/mol |
Nombre IUPAC |
[(2R,5S)-2-(2-amino-6-oxo-1H-purin-9-yl)-5-(phosphonooxymethyl)-2,5-dihydrofuran-3-yl] 4-benzoylbenzoate |
InChI |
InChI=1S/C24H20N5O9P/c25-24-27-20-18(21(31)28-24)26-12-29(20)22-17(10-16(37-22)11-36-39(33,34)35)38-23(32)15-8-6-14(7-9-15)19(30)13-4-2-1-3-5-13/h1-10,12,16,22H,11H2,(H2,33,34,35)(H3,25,27,28,31)/t16-,22+/m0/s1 |
Clave InChI |
XOZMFXGWTIFWGN-KSFYIVLOSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3=C[C@H](O[C@H]3N4C=NC5=C4NC(=NC5=O)N)COP(=O)(O)O |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3=CC(OC3N4C=NC5=C4N=C(NC5=O)N)COP(=O)(O)O |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3=CC(OC3N4C=NC5=C4NC(=NC5=O)N)COP(=O)(O)O |
Sinónimos |
2'-O-(4-benzoylbenzoyl)guanosine cyclic 3',5'-monophosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile](/img/structure/B153912.png)
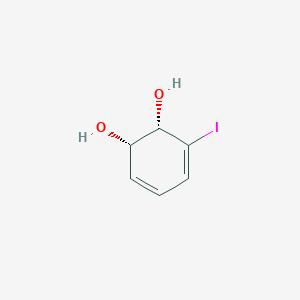

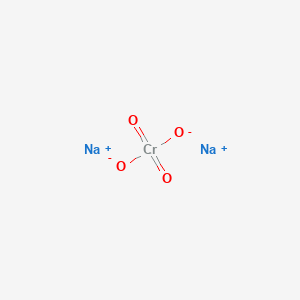
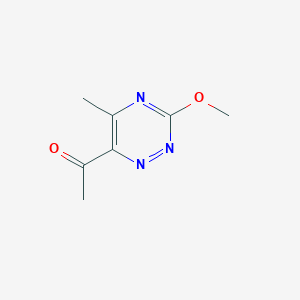
![pyrido[4,3-c]pyridazin-5(6H)-one](/img/structure/B153928.png)
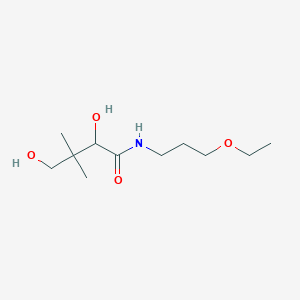
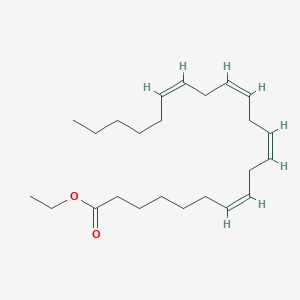
![2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene](/img/structure/B153936.png)
